molecular formula C22H24N2O3S B11224397 6-allyl-N-cyclohexyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

6-allyl-N-cyclohexyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11224397
M. Wt: 396.5 g/mol
InChI Key: QAEUNXGTGVIXSN-UHFFFAOYSA-N
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Description

6-allyl-N-cyclohexyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound that belongs to the class of dibenzo[c,e][1,2]thiazine derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-allyl-N-cyclohexyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazine Ring: The initial step involves the cyclization of a suitable precursor to form the thiazine ring. This can be achieved through the reaction of a 2-aminobenzothiazole derivative with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, typically using allyl bromide and a base such as potassium carbonate.

    Formation of the Carboxamide: The carboxamide group is introduced by reacting the intermediate compound with cyclohexyl isocyanate under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-allyl-N-cyclohexyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Allyl bromide, potassium carbonate, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Allylated derivatives, halogenated derivatives.

Scientific Research Applications

6-allyl-N-cyclohexyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-allyl-N-cyclohexyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    6-phenyl-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide: A similar compound with a phenyl group instead of an allyl group.

    6-methyl-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide: A derivative with a methyl group instead of an allyl group.

    5,6-diphenyl-5,6-dihydro-dibenz[c,e][1,2]azaphosphorin: A related compound with a different heterocyclic ring system.

Uniqueness

6-allyl-N-cyclohexyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties. The presence of the allyl group and the cyclohexyl carboxamide moiety differentiates it from other similar compounds, potentially leading to unique applications and activities.

Properties

Molecular Formula

C22H24N2O3S

Molecular Weight

396.5 g/mol

IUPAC Name

N-cyclohexyl-5,5-dioxo-6-prop-2-enylbenzo[c][1,2]benzothiazine-9-carboxamide

InChI

InChI=1S/C22H24N2O3S/c1-2-14-24-20-13-12-16(22(25)23-17-8-4-3-5-9-17)15-19(20)18-10-6-7-11-21(18)28(24,26)27/h2,6-7,10-13,15,17H,1,3-5,8-9,14H2,(H,23,25)

InChI Key

QAEUNXGTGVIXSN-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)C(=O)NC3CCCCC3)C4=CC=CC=C4S1(=O)=O

Origin of Product

United States

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